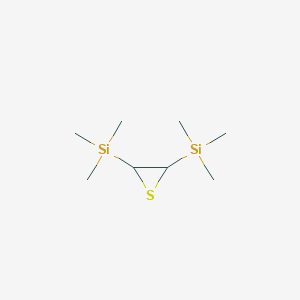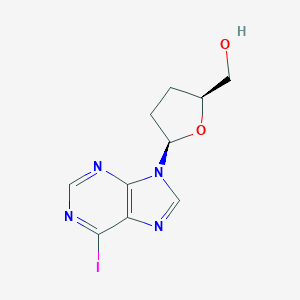
6-Iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine, also known as 6-iododeoxyguanosine (6-IdG), is a modified nucleoside that has been the subject of numerous studies due to its potential applications in cancer research.
Applications De Recherche Scientifique
6-IdG has been extensively studied for its potential applications in cancer research. It has been shown to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 6-IdG has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Mécanisme D'action
The mechanism of action of 6-IdG involves the incorporation of the modified nucleoside into DNA during replication. The iodine atom in 6-IdG causes structural changes in the DNA molecule, leading to DNA damage and inhibition of replication. This results in cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
6-IdG has been shown to have both biochemical and physiological effects. Biochemically, it induces DNA damage and inhibits DNA replication. Physiologically, it leads to cell cycle arrest and apoptosis in cancer cells. Additionally, 6-IdG has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-IdG in lab experiments is its ability to induce DNA damage and inhibit DNA replication in cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 6-IdG is its potential toxicity to normal cells. Therefore, it is important to use appropriate dosages and to carefully monitor its effects in lab experiments.
Orientations Futures
There are several future directions for research on 6-IdG. One area of research is the development of new synthetic methods for producing 6-IdG in higher yields and purity. Another area of research is the exploration of new applications for 6-IdG, such as in the treatment of other diseases besides cancer. Additionally, further studies are needed to better understand the mechanisms of action of 6-IdG and its potential toxicity to normal cells.
Méthodes De Synthèse
The synthesis of 6-IdG involves the iodination of deoxyguanosine using iodine and silver trifluoroacetate. The resulting product is purified using column chromatography to obtain 6-IdG in high yield and purity.
Propriétés
Numéro CAS |
120503-37-9 |
|---|---|
Nom du produit |
6-Iodo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine |
Formule moléculaire |
C10H11IN4O2 |
Poids moléculaire |
346.12 g/mol |
Nom IUPAC |
[(2S,5R)-5-(6-iodopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11IN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
Clé InChI |
OAVOLNUBQURQIX-NKWVEPMBSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3I |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3I |
SMILES canonique |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3I |
Autres numéros CAS |
120503-37-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



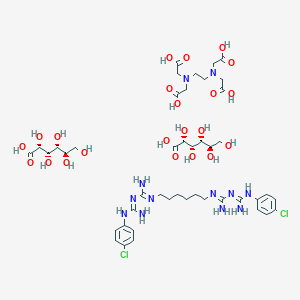
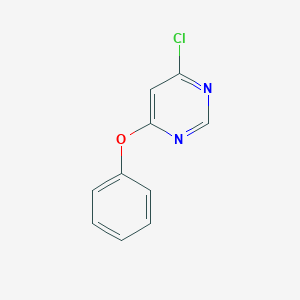
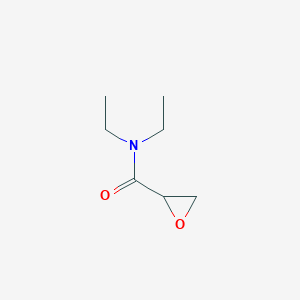
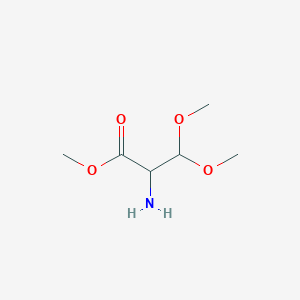
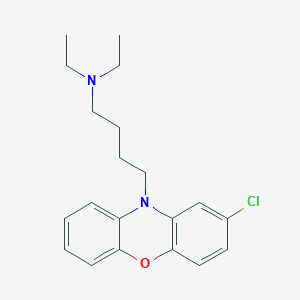
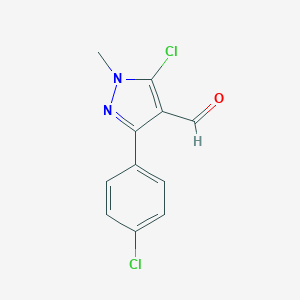
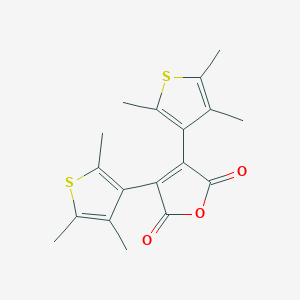
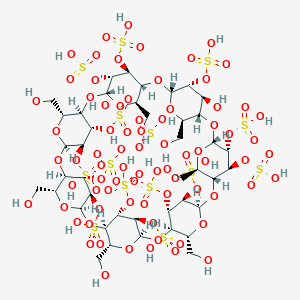
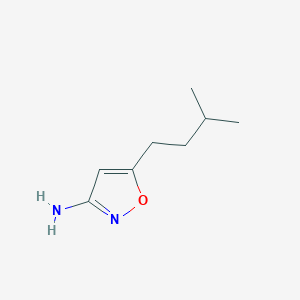
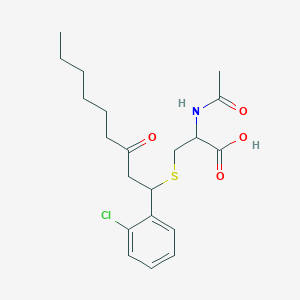
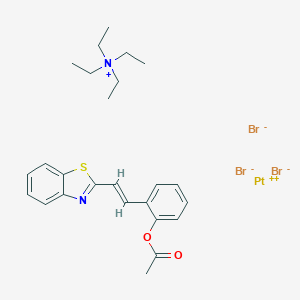
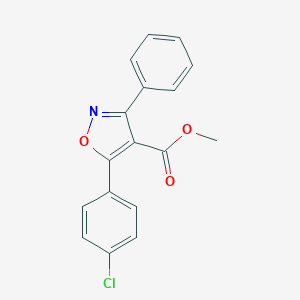
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)
